molecular formula C19H22N2O3 B268995 N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide

N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide

Cat. No. B268995
M. Wt: 326.4 g/mol
InChI Key: AVMKVCBLMPKFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 is a derivative of paracetamol and is structurally similar to the endocannabinoid anandamide. It has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

AM404 is thought to exert its effects through multiple mechanisms of action. It has been shown to inhibit the reuptake of anandamide, a naturally occurring endocannabinoid, leading to increased levels of anandamide in the brain. Anandamide is thought to have analgesic and anti-inflammatory effects, and its increased levels may contribute to the effects of AM404. Additionally, AM404 has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects
AM404 has a variety of biochemical and physiological effects. It has been shown to have analgesic effects in response to thermal and mechanical stimuli, likely through its effects on anandamide and TRPV1. Additionally, AM404 has been shown to have anti-inflammatory effects in models of acute and chronic inflammation, likely through its effects on anandamide. AM404 has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's, potentially through its effects on anandamide and TRPV1.

Advantages and Limitations for Lab Experiments

AM404 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, it has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, there are also limitations to using AM404 in lab experiments. Its effects may be dose-dependent, and the optimal dose for a given application may not be known. Additionally, its effects may vary depending on the model system used, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for AM404 research. One area of interest is its potential use in the treatment of pain and inflammation in humans. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as its potential side effects and safety profile. Additionally, the development of more selective analogs of AM404 may lead to the development of more effective and targeted therapies.

Synthesis Methods

The synthesis of AM404 involves the reaction of 3-methylphenol with 3-(acetylamino)phenylboronic acid, followed by the addition of 1-bromo-2-(3-methylphenoxy)butane. The reaction is catalyzed by palladium on carbon and requires the use of anhydrous solvents. The resulting product is purified by column chromatography and recrystallization.

Scientific Research Applications

AM404 has been studied extensively for its potential therapeutic applications in a variety of conditions, including pain, inflammation, and neurodegenerative diseases. In animal models, AM404 has been shown to have analgesic effects in response to thermal and mechanical stimuli. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. Additionally, AM404 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-methylphenoxy)butanamide

InChI

InChI=1S/C19H22N2O3/c1-4-18(24-17-10-5-7-13(2)11-17)19(23)21-16-9-6-8-15(12-16)20-14(3)22/h5-12,18H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

AVMKVCBLMPKFNS-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC(=C2)C

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC(=C2)C

Origin of Product

United States

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